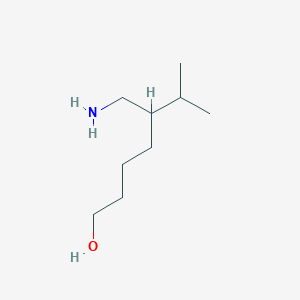

5-(Aminomethyl)-6-methylheptan-1-ol

Description

5-(Aminomethyl)-6-methylheptan-1-ol is a branched-chain amino alcohol characterized by a hydroxyl group at the terminal carbon and an aminomethyl substituent at the fifth carbon of a heptane backbone. Its molecular formula is C₉H₂₁NO, with a molecular weight of 159.27 g/mol. Its amphiphilic nature, arising from the hydroxyl and amine functional groups, enables applications in surfactant chemistry and catalysis.

Key structural features include:

- A seven-carbon chain with a methyl group at the sixth position.

- An aminomethyl group (-CH₂NH₂) at the fifth carbon.

- A primary alcohol (-CH₂OH) at the terminal position.

Properties

CAS No. |

119026-20-9 |

|---|---|

Molecular Formula |

C9H21NO |

Molecular Weight |

159.27 g/mol |

IUPAC Name |

5-(aminomethyl)-6-methylheptan-1-ol |

InChI |

InChI=1S/C9H21NO/c1-8(2)9(7-10)5-3-4-6-11/h8-9,11H,3-7,10H2,1-2H3 |

InChI Key |

QYXPZNXJDZZJDI-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCCO)CN |

Canonical SMILES |

CC(C)C(CCCCO)CN |

Synonyms |

1-Heptanol, 5-(aminomethyl)-6-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 6-Amino-5-methylheptan-2-ol

- Formula: C₈H₁₉NO

- Key differences : The hydroxyl group is at the second carbon instead of the first, and the amine is at the sixth carbon. This alters polarity and hydrogen-bonding capacity.

- Applications : Less studied as a surfactant but shows promise in asymmetric catalysis .

(b) 5-(Aminomethyl)heptan-1-ol

- Formula: C₈H₁₉NO

- Key differences : Lacks the methyl group at the sixth carbon, reducing steric hindrance. This enhances solubility in polar solvents.

- Research findings: Demonstrated higher reactivity in esterification reactions compared to 5-(Aminomethyl)-6-methylheptan-1-ol .

(c) 4-(Aminomethyl)-5-methylhexan-1-ol

- Formula: C₈H₁₉NO

- Key differences : Shorter carbon chain (hexane backbone) with a methyl group at the fifth position. This reduces lipophilicity.

- Applications : Used in polymer chemistry due to its lower molecular weight .

Physicochemical Properties Comparison

| Property | This compound | 6-Amino-5-methylheptan-2-ol | 5-(Aminomethyl)heptan-1-ol |

|---|---|---|---|

| Molecular Weight | 159.27 g/mol | 145.23 g/mol | 145.23 g/mol |

| Boiling Point | 245–250°C (estimated) | 230–235°C | 220–225°C |

| Solubility in Water | Moderate | Low | High |

| LogP (Octanol/Water) | 1.2 | 1.8 | 0.7 |

Reactivity and Functional Group Interactions

- Hydroxyl Group Reactivity: The terminal -OH in this compound participates in hydrogen bonding, enhancing its stability in aqueous matrices. In contrast, analogues like 6-Amino-5-methylheptan-2-ol exhibit weaker intermolecular interactions due to the internal hydroxyl position.

- Aminomethyl Group: The -CH₂NH₂ group in this compound facilitates nucleophilic reactions, such as Schiff base formation. Steric hindrance from the methyl group at C6 slightly reduces its reactivity compared to unmethylated analogues.

Limitations of Available Data

The provided evidence () discusses NMR characterization of a structurally unrelated oxazole derivative (5-(1-phenylvinyl)-2-...-dihydrooxazole). No direct data on this compound or its analogues are available in the referenced material. This highlights a gap in accessible literature for comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.